

C19-Ceramide: An In-Depth Technical Guide to a Novel Bioactive Lipid

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Compound of Interest

Compound Name: C19-Ceramide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and stress responses. Structurally, ceramides consist of a sphingoid base, typically sphingosine, linked to a fatty acid via an amide bond. The length and saturation of the fatty acid chain are critical determinants of the biological function of the ceramide species. While even-chain ceramides (e.g., C16:0, C18:0, C24:0) have been extensively studied, emerging interest is focusing on odd-chain ceramides, such as **C19-ceramide** (N-nonadecanoylsphingosine), as potentially novel bioactive lipids with distinct physiological and pathological roles.

This technical guide provides a comprehensive overview of **C19-ceramide**, detailing its structure, biosynthesis, metabolism, and putative biological functions. It is designed to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic and diagnostic potential of this understudied lipid species. Due to the limited specific data currently available for **C19-ceramide**, much of the information presented is based on the established principles of ceramide biology, with a focus on the unique aspects that an odd-carbon fatty acid chain may confer.

Structure and Nomenclature

Ceramides are structurally diverse, with variations in both the sphingoid base and the N-acyl chain. The nomenclature for ceramides specifies the type of sphingoid base and the length and saturation of the fatty acid. For **C19-ceramide**, the systematic name is N-(nonadecanoyl)-sphing-4-enine. The common nomenclature is Cer(d18:1/19:0), indicating a sphingosine base with 18 carbons and one double bond (d18:1) and a saturated 19-carbon fatty acid chain (19:0).

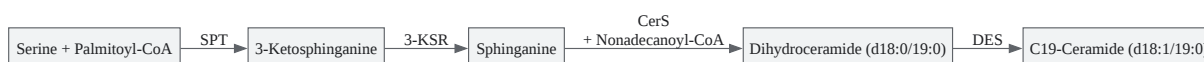
The presence of an odd-numbered fatty acid chain is the defining feature of **C19-ceramide**. This structural characteristic may influence its biophysical properties, such as its packing in lipid membranes and its interaction with ceramide-binding proteins, potentially leading to unique biological activities compared to its even-chain counterparts.

Biosynthesis and Metabolism

Ceramides are synthesized and metabolized through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

De Novo Synthesis

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting 3-ketosphinganine is reduced to sphinganine, which is then acylated by a ceramide synthase (CerS) to form dihydroceramide. Finally, dihydroceramide desaturase introduces a double bond into the sphingoid backbone to produce ceramide. The synthesis of **C19-ceramide** would require the availability of nonadecanoyl-CoA for the acylation step, which is less common than even-chain fatty acyl-CoAs.



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De Novo Synthesis of **C19-Ceramide**.

Sphingomyelin Hydrolysis

Ceramides can also be generated through the hydrolysis of sphingomyelin, a major component of cell membranes, by the action of sphingomyelinases (SMases). This pathway is a rapid response to cellular stress. The existence of sphingomyelin species containing a C19 fatty acid chain would be a prerequisite for the generation of **C19-ceramide** through this pathway.

Salvage Pathway

The salvage pathway involves the reuse of sphingosine, which is generated from the breakdown of complex sphingolipids. Sphingosine is re-acylated by ceramide synthases to form ceramide. This pathway is crucial for maintaining ceramide homeostasis.

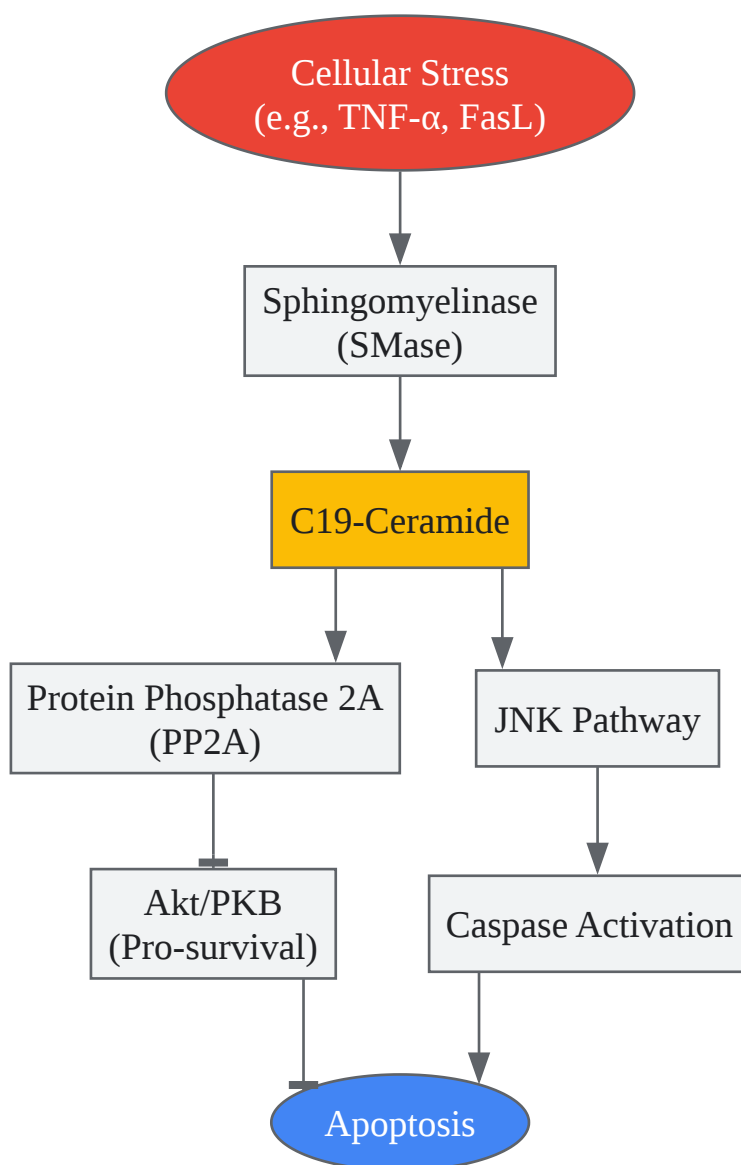
Biological Functions and Signaling Pathways

Ceramides are integral signaling molecules that mediate a wide array of cellular responses. The specific functions of different ceramide species are often dependent on their acyl chain length.

Known Functions of Ceramides:

- **Apoptosis:** Ceramides are well-established inducers of programmed cell death. They can promote apoptosis through various mechanisms, including the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.
- **Cell Cycle Arrest:** Ceramides can halt the cell cycle at various checkpoints, thereby inhibiting cell proliferation.
- **Inflammation:** Ceramides are involved in inflammatory responses, often acting as second messengers in cytokine signaling pathways.
- **Insulin Resistance:** Elevated levels of certain ceramides have been linked to the development of insulin resistance.

The unique biophysical properties of **C19-ceramide** may lead to distinct interactions with cellular membranes and proteins, potentially modulating these signaling pathways in a specific manner. Further research is needed to elucidate the precise roles of **C19-ceramide**.



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Generalized Ceramide Signaling Pathway.

Potential as a Biomarker and Therapeutic Target

Circulating levels of specific ceramide species have emerged as promising biomarkers for various diseases, including cardiovascular disease, type 2 diabetes, and certain cancers. The unique origin and potential distinct biological activities of **C19-ceramide** make it an attractive candidate for a more specific and sensitive biomarker.

Targeting ceramide metabolism is a promising therapeutic strategy. Inhibition of ceramide synthesis or enhancement of its degradation could be beneficial in diseases characterized by ceramide accumulation. Conversely, increasing ceramide levels could be a strategy for cancer therapy due to its pro-apoptotic effects. The development of drugs that specifically target the metabolism of **C19-ceramide** could offer a more precise therapeutic approach with fewer off-target effects.

Quantitative Data

The following table presents a hypothetical summary of quantitative data for **C19-ceramide** in a cellular model of apoptosis. This data is for illustrative purposes to demonstrate the expected format and is not based on published experimental results for **C19-ceramide**.

Treatment Group	C19-Ceramide Level (pmol/mg protein)	Caspase-3 Activity (Fold Change)	Cell Viability (%)
Control	10.5 ± 2.1	1.0 ± 0.2	98 ± 2
Apoptosis Inducer	45.2 ± 5.8	4.2 ± 0.5	45 ± 5
Apoptosis Inducer + C19-Ceramide	68.7 ± 7.3	6.8 ± 0.7	25 ± 4

Experimental Protocols

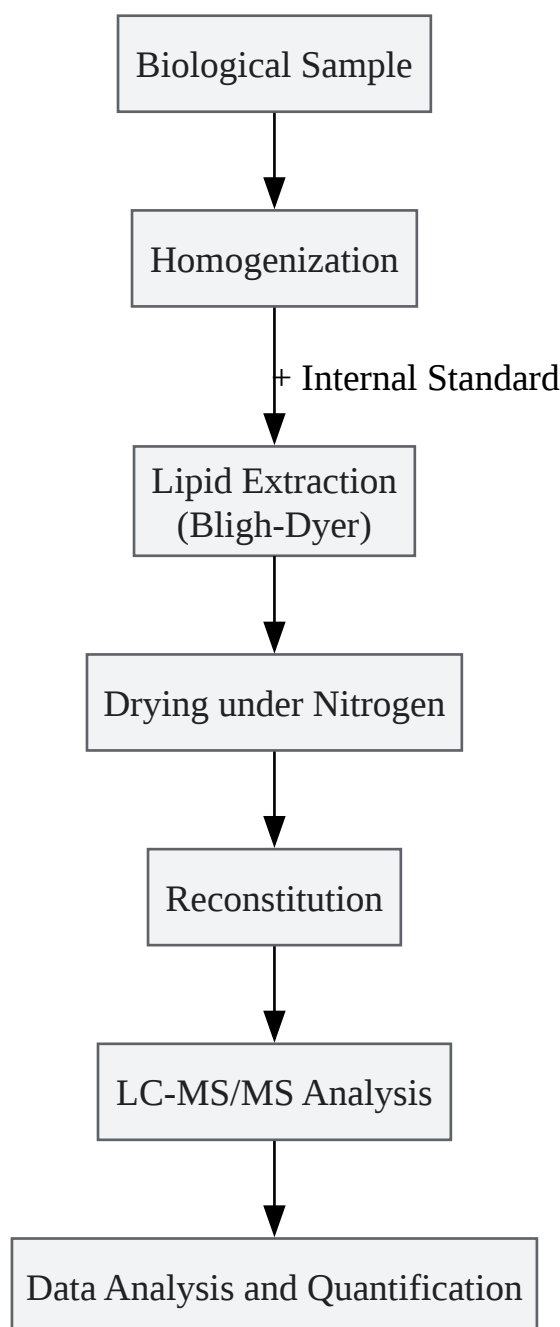
Protocol 1: Extraction and Quantification of C19-Ceramide from Biological Samples by LC-MS/MS

1. Materials:

- Biological sample (cells, tissue, or plasma)
- Internal Standard (e.g., C17-ceramide)
- Chloroform, Methanol, Water (HPLC grade)
- LC-MS/MS system with a C18 column

2. Procedure:

- Homogenize the biological sample in a suitable buffer.
- Add a known amount of the internal standard to the homogenate.
- Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol in a 1:2 ratio (v/v), followed by the addition of chloroform and water to induce phase separation.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
- Inject the sample onto the LC-MS/MS system.
- Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
- Detect and quantify **C19-ceramide** and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
- Calculate the concentration of **C19-ceramide** relative to the internal standard.



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Workflow for Ceramide Quantification.

Protocol 2: Assessment of the Pro-Apoptotic Activity of C19-Ceramide in Cultured Cells

1. Materials:

- Cultured cells (e.g., cancer cell line)
- Cell culture medium and supplements
- Synthetic **C19-ceramide**
- Vehicle control (e.g., ethanol)
- Apoptosis detection kit (e.g., Caspase-3 activity assay, Annexin V staining)
- Cell viability assay kit (e.g., MTT, CellTiter-Glo)

2. Procedure:

- Seed the cells in a multi-well plate and allow them to adhere overnight.
- Prepare a stock solution of **C19-ceramide** in the vehicle.
- Treat the cells with various concentrations of **C19-ceramide** or the vehicle control for a specified period (e.g., 24-48 hours).
- For Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric substrate according to the manufacturer's instructions.
- For Annexin V Staining: Stain the cells with Annexin V and propidium iodide and analyze by flow cytometry to quantify early and late apoptotic cells.
- For Cell Viability: Measure cell viability using a suitable assay according to the manufacturer's instructions.
- Analyze the data to determine the dose-dependent effect of **C19-ceramide** on apoptosis and cell viability.

Conclusion and Future Directions

C19-ceramide represents a novel and under-explored area of sphingolipid biology. While its precise functions remain to be fully elucidated, its unique odd-chain structure suggests that it may possess distinct biological activities compared to the more abundant even-chain

ceramides. Further research is imperative to understand the biosynthesis, metabolism, and signaling roles of **C19-ceramide**. The development of specific analytical tools and biological probes for **C19-ceramide** will be crucial for these investigations. A deeper understanding of this novel bioactive lipid holds the promise of uncovering new diagnostic markers and therapeutic targets for a range of human diseases.

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